莫昔普利酰基-A-D-葡萄糖醛酸,>65%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

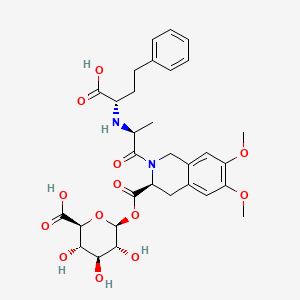

Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . It is a specialty product used for proteomics research . The molecular formula of this compound is C31H38N2O13 and it has a molecular weight of 646.64 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of Moexiprilat Acyl-β-D-glucuronide, >65% is represented by the formula C31H38N2O13 . This compound contains 84 atoms in total, including 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of Moexiprilat Acyl-β-D-glucuronide, >65% is 646.64 . The molecular formula is C31H38N2O13 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .科学研究应用

Proteomics Research

Moexiprilat Acyl-β-D-glucuronide, >65% is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level.

Metabolite Studies

Moexiprilat Acyl-β-D-glucuronide is a metabolite of Moexiprilat . Metabolites are the intermediates and products of metabolism, and studying them can provide valuable insights into how a substance is broken down in the body. This can be particularly useful in drug development and understanding disease mechanisms.

Drug Toxicity Mediation

Acyl glucuronides, such as Moexiprilat Acyl-β-D-glucuronide, have been studied as potential mediators of drug-induced toxicities . These compounds can interact with biological molecules, including proteins, lipids, and nucleic acids, potentially leading to adverse drug reactions .

Drug Metabolism and Excretion

The conjugation of carboxylic acid-containing drugs with glucuronic acid, resulting in the formation of acyl glucuronides, is an important pathway in drug metabolism . These compounds often circulate in plasma before being excreted in urine and bile . Studying this process can help researchers understand how drugs are processed and eliminated from the body.

Bioactivation of Carboxylic Acid Drugs

Acyl glucuronides can play a role in the bioactivation of carboxylic acid drugs . Bioactivation refers to the process by which a substance is converted into a pharmacologically active form. Understanding this process can help in the design of more effective and safer drugs.

Drug Discovery and Lead Optimization

The potential toxicity of acyl glucuronides has led to the development of de-risking strategies in drug discovery and lead optimization programs . By understanding the properties and behaviors of these compounds, researchers can design drugs that minimize the likelihood of acyl glucuronide-mediated toxicity .

作用机制

Target of Action

Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . The primary target of Moexiprilat is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This results in decreased sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .

Result of Action

The primary result of Moexiprilat’s action is the lowering of high blood pressure . By relaxing and widening blood vessels, it helps prevent strokes, heart attacks, and kidney problems .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-,25+,26-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZLEQLIJFMAST-OWQQGPOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858127 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260613-88-4 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)